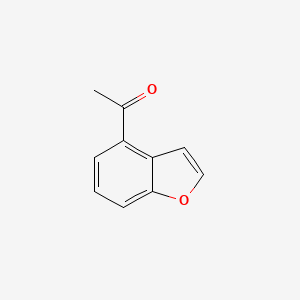

1-(Benzofuran-4-yl)ethanone

CAS No.:

Cat. No.: VC4024999

Molecular Formula: C10H8O2

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8O2 |

|---|---|

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | 1-(1-benzofuran-4-yl)ethanone |

| Standard InChI | InChI=1S/C10H8O2/c1-7(11)8-3-2-4-10-9(8)5-6-12-10/h2-6H,1H3 |

| Standard InChI Key | WEZAXHMVRAICCS-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C2C=COC2=CC=C1 |

| Canonical SMILES | CC(=O)C1=C2C=COC2=CC=C1 |

Introduction

Structural and Molecular Characteristics

Core Structure and Nomenclature

1-(Benzofuran-4-yl)ethanone consists of a benzofuran scaffold—a fused bicyclic system combining a benzene ring and a furan moiety—with an acetyl group (-COCH₃) attached to the benzene ring’s 4-position. The IUPAC numbering assigns the oxygen atom of the furan ring as position 1, with subsequent positions on the benzene ring numbered 2 through 7 . Thus, the acetyl substitution at position 4 places it on the benzene ring, distinct from 2- or 3-acetylbenzofurans where the ketone is on the furan ring .

Molecular Formula and Weight

-

Molecular formula: C₁₀H₈O₂

-

Molecular weight: 160.17 g/mol (calculated from isotopic composition)

Spectroscopic Data

While direct spectroscopic data for 1-(benzofuran-4-yl)ethanone are sparse, related benzofuran derivatives provide insight:

-

IR: Expected peaks include C=O stretch near 1,660 cm⁻¹ and aromatic C=C stretches at 1,580–1,610 cm⁻¹ .

-

¹H NMR: Aromatic protons adjacent to the acetyl group (e.g., H-3 and H-5) would appear as doublets in the δ 7.5–8.0 ppm range, while the acetyl methyl group resonates near δ 2.6 ppm .

Synthesis Pathways

Friedel-Crafts Acylation

-

Protection/directing groups: Introducing a hydroxyl (-OH) or methoxy (-OCH₃) group at position 5 could direct acetylation to position 4 via steric or electronic effects .

-

Post-functionalization: Acetylation at position 2 followed by isomerization or rearrangement (e.g., Claisen rearrangement) might yield the 4-acetyl derivative, though no literature confirms this pathway for benzofuran systems.

Cyclization of Precursors

An alternative approach involves constructing the benzofuran ring from pre-acetylated precursors:

-

Perkin-type condensation: Reacting 4-acetylphenol with chloroacetone under basic conditions could form the furan ring .

-

Transition-metal catalysis: Palladium-catalyzed coupling of halogenated acetophenones with propargyl alcohols may enable regioselective benzofuran formation .

Example Protocol (Hypothetical)

-

Starting material: 4-Hydroxyacetophenone.

-

Alkylation: Treat with bromoacetone and K₂CO₃ to form 4-(2-oxopropyl)phenol .

-

Cyclization: Acid-catalyzed cyclization (e.g., H₂SO₄) yields 1-(benzofuran-4-yl)ethanone.

Physicochemical Properties

Thermal Stability and Solubility

Data specific to 1-(benzofuran-4-yl)ethanone are unavailable, but analogs suggest:

-

Melting point: Estimated 90–110°C (comparable to 2-acetylbenzofuran, mp 85°C ).

-

Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) and ethanol; low in water .

Comparative Properties of Benzofuran Ketones

Chemical Reactivity and Derivatives

Reduction to Alcohols

The ketone group is reducible to a secondary alcohol, a key step in synthesizing chiral intermediates. For example:

-

Biocatalytic reduction: Using Lactobacillus paracasei BD87E6, 1-(benzofuran-2-yl)ethanone is reduced to (S)-1-(benzofuran-2-yl)ethanol with >99.9% enantiomeric excess . Similar enantioselective reductions could apply to the 4-isomer for pharmaceutical applications.

Condensation Reactions

The acetyl group participates in nucleophilic additions:

-

Thiazole formation: Reaction with thiourea forms 4-(benzofuran-4-yl)-1,3-thiazole-2-amine, a scaffold with reported antioxidant activity .

-

Schiff base synthesis: Condensation with aryl aldehydes yields imine derivatives, potential ligands for metal complexes .

Applications and Biological Activity

Industrial Applications

-

Flavor and fragrance: Acetylbenzofurans contribute smoky, woody notes to perfumes .

-

Polymer chemistry: As crosslinking agents in epoxy resins due to their thermal stability .

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Achieving 4-substitution without directing groups remains challenging.

-

Yield optimization: Current hypothetical routes may suffer from low efficiency (<50%).

Research Opportunities

-

Catalyst development: Designing Lewis acids or enzymes for selective C-4 acetylation.

-

Bioactivity screening: Evaluating anticancer, antiviral, or anti-inflammatory properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume